molecular formula C8H16N2O2 B13524824 2-(azetidin-3-yloxy)-N-ethylpropanamide

2-(azetidin-3-yloxy)-N-ethylpropanamide

Cat. No.: B13524824
M. Wt: 172.22 g/mol
InChI Key: NMPYPVPTXHVVSL-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-N-ethylpropanamide is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle Azetidines are known for their presence in various natural products and their potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(azetidin-3-yloxy)-N-ethylpropanamide, can be achieved through several methods. . This reaction is highly regio- and stereoselective, making it a powerful tool for constructing four-membered rings. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of azetidines often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and involve multistep sequences, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yloxy)-N-ethylpropanamide is unique due to its specific substitution pattern and the presence of the ethylpropanamide group. This unique structure may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-ethylpropanamide

InChI

InChI=1S/C8H16N2O2/c1-3-10-8(11)6(2)12-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

NMPYPVPTXHVVSL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)OC1CNC1

Origin of Product

United States

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